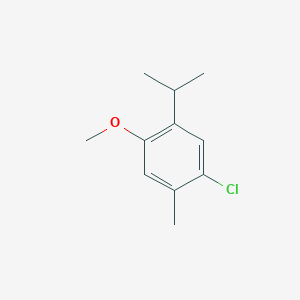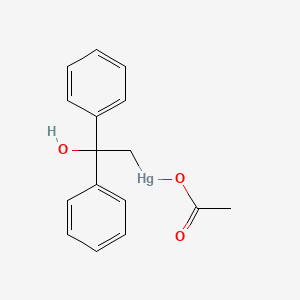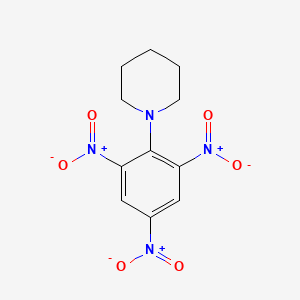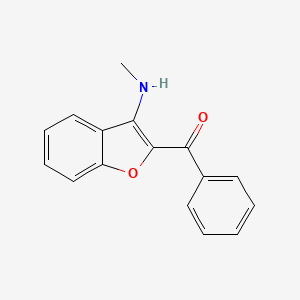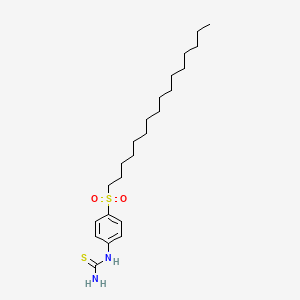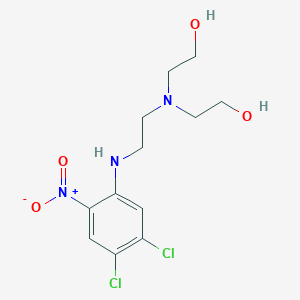
N,N-Bis(2-hydroxyethyl)-N'-(4,5-dichloro-2-nitrophenyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine is a synthetic organic compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of hydroxyethyl and dichloronitrophenyl groups in its structure suggests potential reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine typically involves the reaction of ethylenediamine with 4,5-dichloro-2-nitrobenzene under controlled conditions. The reaction may proceed through nucleophilic substitution, where the amine groups of ethylenediamine attack the electrophilic centers on the dichloronitrobenzene. The hydroxyethyl groups can be introduced through subsequent reactions with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Purification steps, including crystallization or chromatography, may be necessary to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups may be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxyethyl and dichloronitrophenyl groups may facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)-N’-(2-nitrophenyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)-N’-(4-chlorophenyl)ethylenediamine
Uniqueness
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine is unique due to the presence of both dichloro and nitro groups on the phenyl ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
91562-08-2 |
|---|---|
Fórmula molecular |
C12H17Cl2N3O4 |
Peso molecular |
338.18 g/mol |
Nombre IUPAC |
2-[2-(4,5-dichloro-2-nitroanilino)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H17Cl2N3O4/c13-9-7-11(12(17(20)21)8-10(9)14)15-1-2-16(3-5-18)4-6-19/h7-8,15,18-19H,1-6H2 |
Clave InChI |
CNQWRZRBVOAZQM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



